![molecular formula C19H17F3N2O3S B2868855 3-oxo-N-(4-(trifluoromethyl)phenyl)-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide CAS No. 898423-46-6](/img/structure/B2868855.png)
3-oxo-N-(4-(trifluoromethyl)phenyl)-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound belongs to the class of organic compounds known as benzanilides . These are aromatic compounds containing an anilide group in which the carboxamide group is substituted with a benzene ring . They have the general structure RNC(=O)R’, where R,R’= benzene .
Synthesis Analysis
Trifluoromethyl ketones (TFMKs) are exceedingly valuable synthetic targets in their own right and as synthons in the construction of fluorinated pharmacons . The Kukhtin–Ramirez reaction of 2-(3-oxo-3-phenyl)ethoxybenzo[d]-1,3,2-dioxaphospholes with perfluorodiacetyl was monitored by NMR methods .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various methods such as NMR spectroscopy . The IR spectrum, ν, cm –1: 1600 (C=N), 1077 (C–O–C), 1486 (C=C arom), 958 (HC=CH, trans). 1 H NMR spectrum (DMSO- d6), δ, ppm: 3.57 s (1H), 7.19 d (J = 8.76, 2H), 7.57 d (J = 17.56 Hz, 1H), 7.61 d (J = 17.56 Hz, 1H), 7.75 d (J = 6.00 Hz, 1H), 7.87 d.d (J = 6.00, 7.08 Hz, 1H), 7.69 d (J = 7.08 Hz, 1H), 8.06 d (J = 8.76 Hz, 2H), 8.19 s (1H) .Chemical Reactions Analysis
The initial stage of the Kukhtin–Ramirez reaction involved a kinetically controlled [4+4]-cycloaddition with the formation of a cage phosphorane . Intermediate then converts to spirophosphorane .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound can be inferred from its molecular structure. For instance, its Linear Formula is C19H13F3N2O3 . Its Molecular Weight is 374.322 .Aplicaciones Científicas De Investigación
Pharmaceutical Development
The trifluoromethyl group in this compound is a common feature in many FDA-approved drugs . This group can significantly affect a drug’s metabolic stability, bioavailability, and binding affinity. Therefore, this compound could be explored for its potential as a pharmacophore in the development of new therapeutic agents.
Organic Synthesis
Compounds with the trifluoromethyl group, such as the one , can be used in organic synthesis to introduce fluorine-containing functional groups . These groups are valuable in creating compounds with enhanced chemical and thermal stability, which are desirable properties in materials science and industrial chemistry.
Catalysis
The unique electronic properties of the trifluoromethyl group can be exploited in catalysis. This compound could be used to develop new catalysts for reactions where the introduction of fluorine or fluorinated groups is beneficial .
Agrochemical Research
Fluorine-containing compounds like this one have applications in agrochemical research. They can be used to synthesize herbicides and crop-protecting agents, offering potentially improved efficacy and reduced environmental impact .
Material Science
The structural features of this compound, including the trifluoromethyl group, make it a candidate for the development of advanced materials. Its incorporation into polymers could lead to materials with unique properties such as resistance to solvents and high temperatures .
Neurological Research
Compounds with similar structures have been shown to play a role in the regulation of central inflammation and could be used to control brain inflammation processes . This suggests potential applications in neurological research, particularly in the study and treatment of neurodegenerative diseases.
Direcciones Futuras
Propiedades
IUPAC Name |
2-oxo-N-[4-(trifluoromethyl)phenyl]-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-triene-7-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17F3N2O3S/c20-19(21,22)14-4-6-15(7-5-14)23-28(26,27)16-10-12-2-1-9-24-17(25)8-3-13(11-16)18(12)24/h4-7,10-11,23H,1-3,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUZCHZFBNOIFER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C3C(=CC(=C2)S(=O)(=O)NC4=CC=C(C=C4)C(F)(F)F)CCC(=O)N3C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17F3N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-oxo-N-(4-(trifluoromethyl)phenyl)-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-({2-[4-(Tert-butyl)phenoxy]-1,3-thiazol-5-yl}methyl)-4-phenylpiperazine](/img/structure/B2868772.png)
![2-Chloro-N-[(3-ethyl-1,2-oxazol-4-yl)methyl]-N-methylacetamide](/img/structure/B2868774.png)
![2-[5-(1-Methylpyrazol-4-yl)-1,1-dioxo-1,2,5-thiadiazolidin-2-yl]acetic acid](/img/structure/B2868776.png)
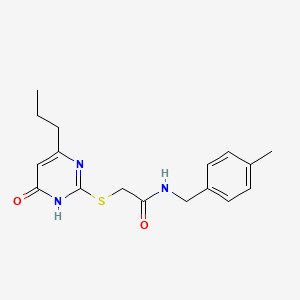
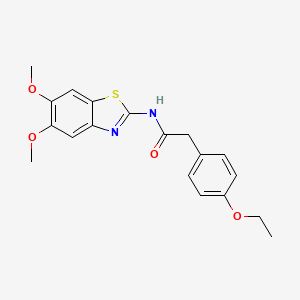
![7,7-Difluoro-5-oxa-2-aza-spiro[3.4]octane hcl](/img/structure/B2868780.png)
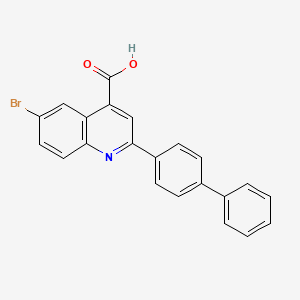
![5-((2-Chlorophenyl)(4-(2-hydroxyethyl)piperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2868782.png)
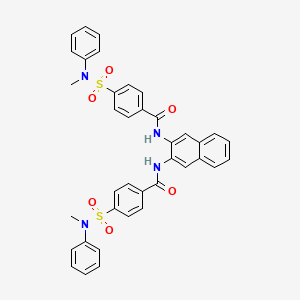
![1-(2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)-2-phenoxypropan-1-one](/img/structure/B2868785.png)
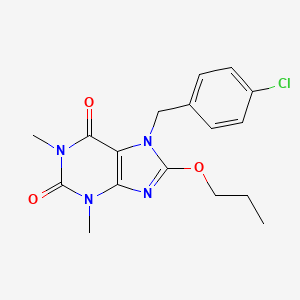
![2-Chloro-6-fluoro-N-[[4-(furan-3-yl)thiophen-2-yl]methyl]benzamide](/img/structure/B2868788.png)
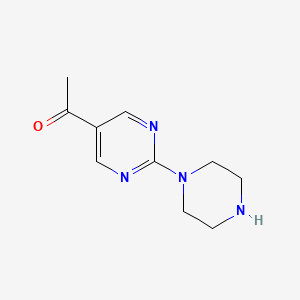
![N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-2,2-diphenylacetamide](/img/structure/B2868795.png)